3-(4-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-ol
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Overview
Description
3-(4-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-ol is an organic compound that features a trifluoromethyl group attached to a secondary alcohol, with a bromo and fluoro substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 4-bromo-2-fluorobenzaldehyde with trifluoromethyl ketone under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the aldehyde group is attacked by the nucleophile, followed by reduction to form the secondary alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The secondary alcohol can be oxidized to form a ketone using oxidizing agents like chromium trioxide or PCC.
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.
Substitution: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: 3-(4-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-one
Reduction: 3-(4-Bromo-2-fluorophenyl)-1,1,1-trifluoropropane
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(4-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the bromo and fluoro substituents can modulate its electronic properties. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluorobiphenyl
- 4-Bromo-2-fluorophenol
- 2-(4-Bromo-2-fluorophenyl)acetic acid
Uniqueness
3-(4-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable scaffold for drug design and development.
Properties
Molecular Formula |
C9H7BrF4O |
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Molecular Weight |
287.05 g/mol |
IUPAC Name |
3-(4-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C9H7BrF4O/c10-6-2-1-5(7(11)4-6)3-8(15)9(12,13)14/h1-2,4,8,15H,3H2 |
InChI Key |
KPTNGAAOFZNEES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CC(C(F)(F)F)O |
Origin of Product |
United States |
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